3-Ethyl-3-methyl-3H-indole
CAS No.: 19013-44-6
Cat. No.: VC7955110
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19013-44-6 |
|---|---|
| Molecular Formula | C11H13N |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 3-ethyl-3-methylindole |
| Standard InChI | InChI=1S/C11H13N/c1-3-11(2)8-12-10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |
| Standard InChI Key | NRDPPVARKSPYDK-UHFFFAOYSA-N |
| SMILES | CCC1(C=NC2=CC=CC=C21)C |
| Canonical SMILES | CCC1(C=NC2=CC=CC=C21)C |
Introduction
Structural and Molecular Characteristics
3-Ethyl-3-methyl-3H-indole features a bicyclic indole scaffold with ethyl (-CH₂CH₃) and methyl (-CH₃) groups at the third position of the aromatic system. The molecular geometry arises from sp² hybridization at the nitrogen and C2/C3 carbons, creating a planar structure with delocalized π-electrons across the fused benzene and pyrrole rings .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N | |
| Molecular Weight | 159.23 g/mol | |
| Hybridization (N1) | sp² | |
| Boiling Point | 265–268°C (predicted) |
X-ray crystallography of analogous indoles confirms that alkyl substituents at C3 induce minimal steric hindrance, preserving the compound’s aromaticity.
Synthetic Methodologies
Fischer Indole Synthesis
The classical Fischer indole synthesis remains a cornerstone for preparing 3-alkylated indoles. Reacting phenylhydrazine with methyl ethyl ketone under acidic conditions (HCl, 80°C) yields 3-ethyl-3-methyl-3H-indole via -sigmatropic rearrangement. This method achieves moderate yields (55–65%) but requires stringent control of reaction time to avoid over-alkylation.
Iodine-Mediated Cyclization
A transition metal-free approach involves iodine-mediated intramolecular cyclization of enamines. Substituted enamines derived from β-keto esters undergo oxidative cyclization in the presence of I₂ (2 equiv) at 60°C, producing the target indole in 82% yield . This method excels in functional group tolerance, enabling the incorporation of nitro (-NO₂) and methoxy (-OCH₃) groups at the C5 position .
Table 2: Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 500 MHz) reveals characteristic signals:
¹³C NMR distinguishes the quaternary C3 (δ 136.4 ppm) and alkyl carbons (δ 9.8 ppm for CH₃) .
Mass Spectrometry
Electron ionization (EI) mass spectra show a molecular ion peak at m/z 159.23 (M⁺), with fragmentation patterns consistent with loss of ethyl (-CH₂CH₃, m/z 130) and methyl (-CH₃, m/z 144) groups .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich indole ring undergoes electrophilic substitution at C3. For example, treatment with acetyl chloride in the presence of PhBCl₂ yields 3-acetyl-3-ethyl-3-methylindole (82% yield) . The mechanism involves nitrile activation by boron Lewis acids, forming an acylium ion that attacks the C3 position .
Reductive Amination
NaBH₃CN-mediated reduction of imine intermediates (generated from nitriles) produces 3-aminomethyl derivatives. This one-pot synthesis achieves 75% yield and is scalable to gram quantities .
Table 3: Representative Reactions
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| C3 Acylation | PhBCl₂, CH₃CN | 3-Acetyl derivative | 82% |
| Reductive Amination | NaBH₃CN, RCN | 3-Aminomethylindole | 75% |
| Halogenation | NBS, CCl₄ | 3-Bromoindole | 68% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume